3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10
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Overview
Description
3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 is an isotopically labeled compound used primarily in organic synthesisThe compound has a molecular formula of C13H6D10O5 and a molecular weight of 262.32 . This compound is particularly useful in research settings due to its isotopic labeling, which allows for detailed studies in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 are currently unknown. This compound is an isotopically labeled ethoxybenzoate , and its targets may be similar to those of ethoxybenzoate derivatives.
Mode of Action
As an isotopically labeled ethoxybenzoate , it may interact with its targets in a similar manner to other ethoxybenzoate derivatives. The specific interactions and resulting changes depend on the nature of the target and the biochemical context.
Result of Action
As an isotopically labeled ethoxybenzoate , its effects may be similar to those of ethoxybenzoate derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 typically involves the esterification of 3-ethoxy-4-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl acetic acids .
Scientific Research Applications
3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Properties
IUPAC Name |
2-[3-(1,1,2,2,2-pentadeuterioethoxy)-4-(1,1,2,2,2-pentadeuterioethoxycarbonyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)/i1D3,2D3,3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSESBEJUHCES-MWUKXHIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)C(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747740 |
Source
|
Record name | (3-[(~2~H_5_)Ethyloxy]-4-{[(~2~H_5_)ethyloxy]carbonyl}phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-24-2 |
Source
|
Record name | (3-[(~2~H_5_)Ethyloxy]-4-{[(~2~H_5_)ethyloxy]carbonyl}phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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